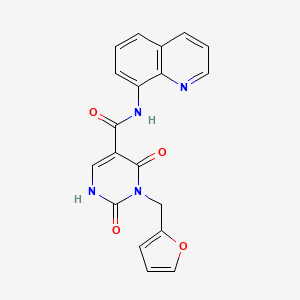

3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14N4O4 and its molecular weight is 362.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

A related compound, N-(Quinolin-6-yl)furan-2-carboxamide, was synthesized through coupling processes, leading to various derivatives with potential for electrophilic substitution reactions. These derivatives could be valuable in further chemical research and applications (El’chaninov & Aleksandrov, 2017).

Catalytic Reactions

The synthesis of bis-benzoquinoline derivatives was catalyzed by iodine through ring-opening of furan, leading to a series of benzoquinoline derivatives. This process highlights the potential role of compounds like 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in catalytic reactions (Chen, Li, Liu, & Wang, 2013).

Antiproliferative Activity

Thieno[2,3-b]pyridines-2-carboxamides, which have a structural similarity, were synthesized and tested for their antiproliferative activity, showing potential in cancer research. This indicates a possible avenue for exploring the applications of our compound in medicinal chemistry (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Palladium-Catalyzed Cyclization

A synthesis involving palladium-catalyzed cyclization of related compounds was developed. This methodology could be applicable for the synthesis and study of similar compounds like this compound (Lindahl, Carroll, Quinn, & Ripper, 2006).

DNA Binding Studies

A study on 2,5-bis(4-guanylphenyl)furan, which shares structural features with our compound, revealed its tight binding to DNA sequences, suggesting potential applications in genetic research and drug development (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

Pharmacological Relevance

A study reported the synthesis of bifunctional compounds containing quinoline and dihydropyrimidone moieties, illustrating the pharmacological significance of compounds similar to this compound (Watermeyer, Chibale, & Caira, 2009).

ATM Kinase Inhibition

Research on 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase suggests a possible role in targeting specific enzymes, which could be relevant for similar compounds (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity . ERK1/2 are key regulators of cell survival and proliferation, making them promising targets for cancer treatments .

Mode of Action

Similar compounds have been shown to induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial process in controlling cell proliferation and survival.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence the map kinase pathway . This pathway plays a critical role in regulating cell growth, differentiation, and survival.

Pharmacokinetics

In silico assessment of similar compounds indicates that they are orally bioavailable without blood-brain barrier penetration . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Similar compounds have shown anti-proliferative activities against various cell lines . This suggests that the compound may inhibit cell growth and induce cell death, contributing to its potential anti-cancer effects.

Action Environment

The synthesis of similar compounds has been carried out under microwave-assisted conditions , suggesting that certain environmental conditions may enhance the compound’s synthesis and potentially its action.

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethyl)-2,4-dioxo-N-quinolin-8-yl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c24-17(22-15-7-1-4-12-5-2-8-20-16(12)15)14-10-21-19(26)23(18(14)25)11-13-6-3-9-27-13/h1-10H,11H2,(H,21,26)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGRDFIECIZGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)

![N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2877353.png)

![2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2877355.png)

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

![N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2877372.png)

![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2877373.png)

![ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate](/img/structure/B2877374.png)